molecular formula C18H19NS B1219996 Northiaden

Northiaden

Cat. No.: B1219996
M. Wt: 281.4 g/mol
InChI Key: FTELXJYVTOFJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Northiaden is a compound belonging to the class of dibenzothiepins. These compounds are characterized by a tricyclic structure containing sulfur. They have been extensively studied for their pharmacological properties, particularly in the field of antidepressants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine typically involves the reaction of dibenzo[b,e]thiepin with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: It has been investigated for its potential use as an antidepressant and antiviral agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine is unique due to its specific molecular structure, which allows for distinct interactions with neurotransmitter receptors. This uniqueness contributes to its specific pharmacological effects and potential therapeutic applications .

Properties

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTELXJYVTOFJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016981
Record name Northiaden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-09-2
Record name Northiaden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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